2-Hydroxyimino-3-oxo-butanoic acid, methyl ester
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Overview
Description
2-Hydroxyimino-3-oxo-butanoic acid, methyl ester is an organic compound with the molecular formula C5H7NO4. It is a derivative of butanoic acid and features both hydroxyimino and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester typically involves the reaction of butanoic acid derivatives with hydroxylamine. One common method is the esterification of 2-Hydroxyimino-3-oxo-butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-3-oxo-butanoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Produces oxo derivatives.
Reduction: Yields hydroxyl derivatives.
Substitution: Forms substituted hydroxyimino compounds.
Scientific Research Applications
2-Hydroxyimino-3-oxo-butanoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds and participate in nucleophilic attacks, while the oxo group can act as an electrophile. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-methyl-3-oxo-, methyl ester
- Butanoic acid, 2-oxo-, methyl ester
- Butanoic acid, 2-amino-3-oxo-, ethyl ester
Uniqueness
2-Hydroxyimino-3-oxo-butanoic acid, methyl ester is unique due to the presence of both hydroxyimino and oxo functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H7NO4 |
---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
methyl (E)-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C5H7NO4/c1-3(7)4(6-9)5(8)10-2/h7H,1-2H3/b4-3+ |
InChI Key |
HBNXCPZHXHOZBN-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)OC)N=O)O |
Origin of Product |
United States |
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